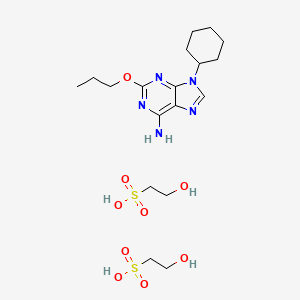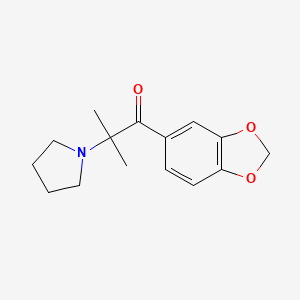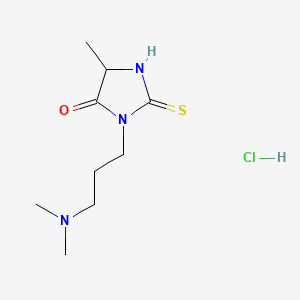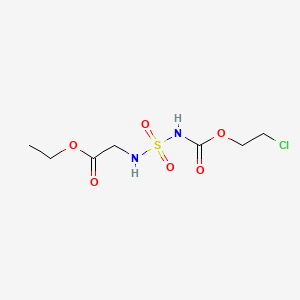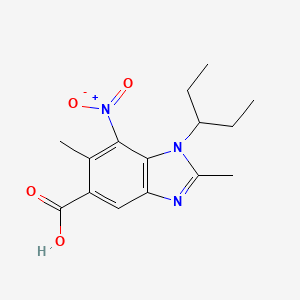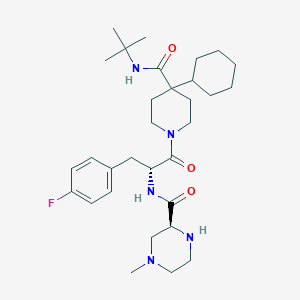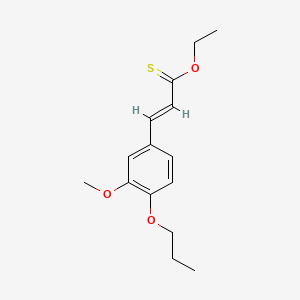
Cinnamic acid, (3-methoxy-4-propoxy)thio-, O-ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnamic acid, (3-methoxy-4-propoxy)thio-, O-ethyl ester is an organic compound that belongs to the cinnamic acid derivatives family. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a cinnamic acid backbone with specific functional groups that contribute to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cinnamic acid, (3-methoxy-4-propoxy)thio-, O-ethyl ester typically involves the esterification of cinnamic acid derivatives. One common method is the reaction of cinnamic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents can enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cinnamic acid, (3-methoxy-4-propoxy)thio-, O-ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cinnamic acid derivatives.
Applications De Recherche Scientifique
Cinnamic acid, (3-methoxy-4-propoxy)thio-, O-ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential in inhibiting certain biological pathways, making them useful in studying enzyme functions and metabolic processes.
Medicine: Some derivatives of cinnamic acid have demonstrated anti-inflammatory, antioxidant, and antimicrobial properties, which can be explored for therapeutic applications.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of cinnamic acid, (3-methoxy-4-propoxy)thio-, O-ethyl ester involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular membranes, affecting their permeability and function. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-methoxy-4-hydroxycinnamic acid
- 3,4-dimethoxycinnamic acid
- 3-methoxy-4-acetamidoxycinnamic acid
Uniqueness
Cinnamic acid, (3-methoxy-4-propoxy)thio-, O-ethyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to other cinnamic acid derivatives, this compound may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
117683-18-8 |
|---|---|
Formule moléculaire |
C15H20O3S |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
O-ethyl (E)-3-(3-methoxy-4-propoxyphenyl)prop-2-enethioate |
InChI |
InChI=1S/C15H20O3S/c1-4-10-18-13-8-6-12(11-14(13)16-3)7-9-15(19)17-5-2/h6-9,11H,4-5,10H2,1-3H3/b9-7+ |
Clé InChI |
FCLIFAOQFOLUPS-VQHVLOKHSA-N |
SMILES isomérique |
CCCOC1=C(C=C(C=C1)/C=C/C(=S)OCC)OC |
SMILES canonique |
CCCOC1=C(C=C(C=C1)C=CC(=S)OCC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


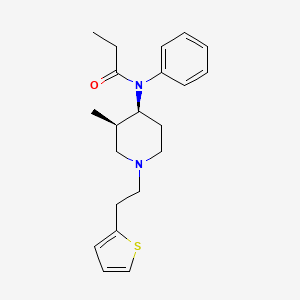
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[[4,6-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-1,3,5-triazin-2-yl]amino]-10-bromo-](/img/structure/B12775010.png)
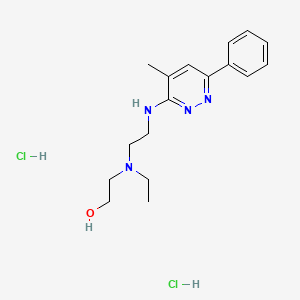

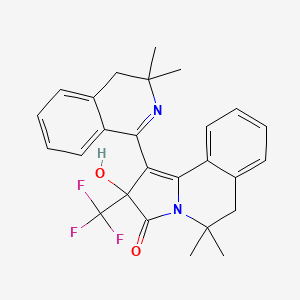

![2,8-dimethyl-1-oxa-3,8-diazaspiro[4.5]decane-3-carbaldehyde;oxalic acid](/img/structure/B12775050.png)
